molecular formula C11H17IN2 B11782569 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole CAS No. 1956366-23-6

4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole

Cat. No.: B11782569
CAS No.: 1956366-23-6
M. Wt: 304.17 g/mol
InChI Key: CEIPAFQAKSDYHJ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of an iodine atom, a methyl group, a pentan-3-yl group, and a vinyl group attached to the pyrazole ring. These structural features may impart unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 4-iodo-1-methyl-3-(pentan-3-yl)-1H-pyrazole-5-carbaldehyde and a suitable vinylating agent can yield the desired compound. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydroxide or ammonia can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated compounds.

    Substitution: Formation of hydroxylated or aminated compounds.

Scientific Research Applications

4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole may have various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the vinyl group may influence its binding affinity and selectivity towards these targets. The compound may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1-methyl-3-(pentan-3-yl)-1H-pyrazole: Lacks the vinyl group.

    4-Iodo-1-methyl-3-(pentan-3-yl)-5-ethyl-1H-pyrazole: Contains an ethyl group instead of a vinyl group.

    4-Iodo-1-methyl-3-(pentan-3-yl)-5-phenyl-1H-pyrazole: Contains a phenyl group instead of a vinyl group.

Uniqueness

The presence of the vinyl group in 4-Iodo-1-methyl-3-(pentan-3-yl)-5-vinyl-1H-pyrazole imparts unique reactivity and potential applications compared to its analogs. The vinyl group can participate in additional chemical reactions, such as polymerization or cross-coupling, which may not be possible with other similar compounds.

Properties

CAS No.

1956366-23-6

Molecular Formula

C11H17IN2

Molecular Weight

304.17 g/mol

IUPAC Name

5-ethenyl-4-iodo-1-methyl-3-pentan-3-ylpyrazole

InChI

InChI=1S/C11H17IN2/c1-5-8(6-2)11-10(12)9(7-3)14(4)13-11/h7-8H,3,5-6H2,1-2,4H3

InChI Key

CEIPAFQAKSDYHJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN(C(=C1I)C=C)C

Origin of Product

United States

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